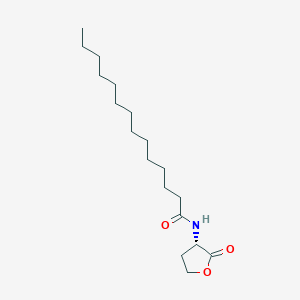
N-tetradecanoyl-L-Homoserine Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tetradecanoyl-L-Homoserine lactone (C14-HSL) is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Molecular Structure Analysis
The molecular formula of N-tetradecanoyl-L-Homoserine lactone is C18H33NO3 . The exact mass is 311.24604391 g/mol .Chemical Reactions Analysis
N-tetradecanoyl-L-Homoserine lactone is involved in quorum sensing, controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms .Physical And Chemical Properties Analysis
The molecular weight of N-tetradecanoyl-L-Homoserine lactone is 311.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Quorum Sensing in Bacteria
C14-HSL is a small diffusible signaling molecule involved in quorum sensing, which is a process that allows bacteria to sense population density and modulate gene expression . This plays a crucial role in controlling gene expression and affecting cellular metabolism in bacteria .
Interactions with Eukaryotes
In addition to bacterial communication, N-acyl homoserine lactones (AHLs), including C14-HSL, are involved in interactions with eukaryotes . These interactions can have significant implications in the field of microbiology and cellular biology.
Biofilm Formation
C14-HSL appears later than shorter acyl chain AHLs in developing biofilms . Biofilms are communities of microorganisms that can adhere to surfaces. The formation of biofilms is a key factor in bacterial survival and pathogenicity.
Stimulation of Bacterial Growth
Like other long-chain AHLs, C14-HSL stimulates bacterial growth . This can be particularly important in the study of bacterial life cycles and the development of antibacterial treatments.
Plant-Microbe Interactions
C14-HSL has been found to prime plants for enhanced resistance to biotic and abiotic stress . This suggests that C14-HSL could have potential applications in agriculture, particularly in the development of crops with improved resistance to stress.
6. Proteolytic Activity and Migration in Bacteria C14-HSL alters the proteolytic activity and enhances the migration of some strains of Proteus mirabilis . This could have implications in understanding bacterial motility and the development of treatments for infections caused by Proteus mirabilis.
Wirkmechanismus
Target of Action
N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHL) family . AHLs are key players in the quorum sensing systems of Gram-negative bacteria . They act as intercellular communication signal molecules, mediating information exchange between eukaryotic plants and prokaryotic bacteria .
Mode of Action
C14-HSL interacts with its targets to control gene expression and affect cellular metabolism in bacteria . It is a small diffusible signaling molecule involved in quorum sensing . The AHLs, including C14-HSL, regulate gene expression in Gram-negative bacteria such as Echerichia and Salmonella .
Biochemical Pathways
C14-HSL affects several biochemical pathways. It is involved in the regulation of bacterial quorum sensing . In addition to bacterial communication, AHLs are involved in interactions with eukaryotes . Short-chain AHLs are easily taken up by plants and transported over long distances . They promote root elongation and growth .
Pharmacokinetics
It is known that short-chain ahls are easily taken up by plants and transported over long distances . This suggests that C14-HSL may have similar properties.
Result of Action
The action of C14-HSL results in the control of gene expression and affects cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Action Environment
The action of C14-HSL is influenced by environmental factors. The action of C14-HSL is also influenced by the presence of other AHL-producing bacteria .
Eigenschaften
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]tetradecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYHOXXVBVXPZ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tetradecanoyl-L-Homoserine Lactone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








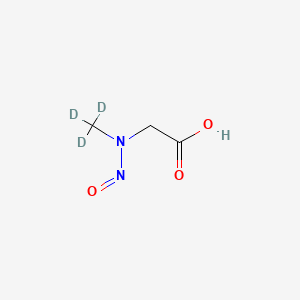
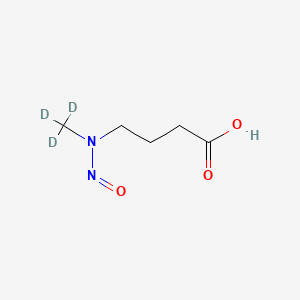
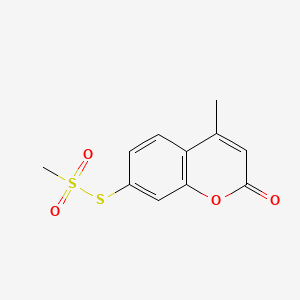
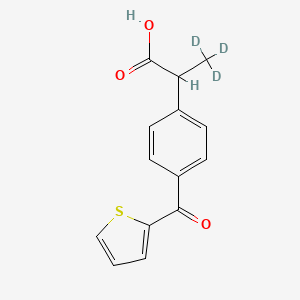

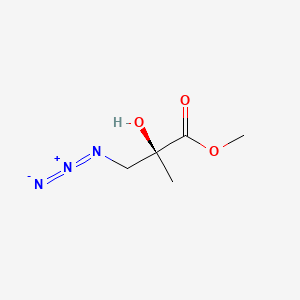
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)